Methyl 1-(3-bromo-6-chloro-2-pyridinyl)cyclopropanecarboxylate
Description
Methyl 1-(3-bromo-6-chloro-2-pyridinyl)cyclopropanecarboxylate is a cyclopropane-containing heterocyclic compound characterized by a pyridine ring substituted with bromo (Br) and chloro (Cl) groups at positions 3 and 6, respectively, and a cyclopropane ring esterified with a methyl carboxylate group. This structure combines the rigidity of the cyclopropane ring with the electronic effects of halogenated pyridine, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.
For instance, cesium carbonate in acetonitrile is commonly used to facilitate cyclopropane ring formation in similar esters .
Properties
IUPAC Name |
methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c1-15-9(14)10(4-5-10)8-6(11)2-3-7(12)13-8/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOYGRMKABWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=C(C=CC(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Mediated Cyclopropanation
Palladium and copper catalysts enable the coupling of pyridine precursors with cyclopropane donors. For example, a method described in EP 3,994,130 B1 involves reacting 3-bromo-6-chloro-2-pyridinylboronic acid with methyl cyclopropanecarboxylate derivatives under Suzuki-Miyaura conditions. Key parameters include:
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ | |
| Solvent | Dioxane/Water (4:1) | |
| Temperature | 80°C, 12 hr | |
| Yield | 68–72% |
This method achieves moderate yields but requires stringent anhydrous conditions. Side products, such as debrominated derivatives, form at higher temperatures (>90°C).
Halogen-Assisted Ring Closure
Alternative routes leverage halogen atoms as directing groups. A Chinese patent (CN104844567A) outlines a bromine-assisted cyclization using 3-aminocrotononitrile and hydrazine hydrate. While designed for a related pyrazole compound, adapting this protocol involves:
-
Ring formation : Reacting 3-bromo-6-chloro-2-pyridinecarbaldehyde with methyl diazoacetate under copper catalysis to form the cyclopropane ring.
-
Esterification : Subsequent treatment with methanol and H₂SO₄ yields the methyl ester.
Critical challenges include controlling stereochemistry; the cis/trans ratio of cyclopropane derivatives heavily depends on the diazo compound’s addition rate.
Halogenation Techniques for Pyridine Functionalization
Introducing bromine and chlorine substituents requires precise regioselectivity.
Sequential Bromination-Chlorination
EP 3,994,130 B1 details a two-step halogenation protocol:
-
Bromination : Treating 6-chloro-2-pyridinylcyclopropanecarboxylate with N-bromosuccinimide (NBS) in CCl₄ at 0°C.
-
Chlorination : Using sulfuryl chloride (SO₂Cl₂) in DMF to introduce the 3-chloro group.
| Halogenation Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS (1.2 eq) | CCl₄ | 0°C → 25°C | 85% |
| Chlorination | SO₂Cl₂ (1 eq) | DMF | 40°C | 78% |
Exceeding stoichiometric NBS (>1.2 eq) leads to di-brominated byproducts, reducing isolable yields to <50%.
Direct Electrophilic Substitution
In contrast, J-stage research demonstrates one-pot halogenation using Br₂/FeCl₃ for bromine and Cl₂ gas for chlorine. This method avoids intermediate isolation but risks overhalogenation:
Esterification and Protecting Group Strategies
The methyl ester group is typically introduced early to avoid side reactions during cyclopropanation.
Fischer Esterification
Heating the cyclopropanecarboxylic acid precursor with methanol and H₂SO₄ (cat.) achieves >90% conversion. However, prolonged reflux (>8 hr) degrades acid-sensitive bromine substituents.
Trimethylsilyl (TMS) Protection
A patent-pending method uses TMSCl to protect the carboxylic acid before cyclopropanation, followed by deprotection with MeOH:
This approach improves yields to 82–85% but adds two extra steps.
Stereochemical Control and Isomer Separation
The cyclopropane ring’s stereochemistry significantly impacts biological activity. Key findings include:
-
Cis/trans isomerism : Copper(I) catalysts favor cis isomers (60:40 ratio), while rhodium(II) acetate shifts selectivity toward trans (75:25).
-
Chromatographic separation : Silica gel chromatography with hexane/ethyl acetate (8:2) resolves isomers, but recovery rates are low (50–60%).
Scalability and Industrial Considerations
Pilot-scale synthesis (EP 3,994,130 B1) highlights challenges:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Cyclopropanation Yield | 72% | 58% |
| Halogenation Purity | 98% | 92% |
| Cycle Time | 36 hr | 120 hr |
Degradation during large-scale bromination reduces yields, necessitating cryogenic (−20°C) conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Pharmaceutical Development
Methyl 1-(3-bromo-6-chloro-2-pyridinyl)cyclopropanecarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity against various diseases, including cancer and bacterial infections.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound, demonstrating that modifications to the cyclopropane moiety can enhance potency against specific cancer cell lines .
Agrochemical Potential
The compound's structural properties suggest it could serve as a precursor for developing new agrochemicals. Its chlorinated pyridine ring is known to impart herbicidal and insecticidal properties.
Data Table: Agrochemical Activity
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Herbicidal | Various weeds | |
| Derivative A | Insecticidal | Aphids | |
| Derivative B | Fungicidal | Fungal pathogens |
Synthetic Chemistry
The compound is utilized in synthetic organic chemistry as a building block for more complex structures. Its cyclopropane ring allows for unique reactivity patterns, making it useful in various synthetic pathways.
Case Study : Researchers have reported successful syntheses involving this compound as a key intermediate in the preparation of novel heterocycles with potential therapeutic applications .
Toxicological Considerations
While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological studies indicate that compounds with similar structures can exhibit acute toxicity and skin irritation potential . Therefore, careful handling and risk assessment are necessary during its application in research and development.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 1-(3-bromo-6-chloro-2-pyridinyl)cyclopropanecarboxylate with structurally or functionally related cyclopropanecarboxylates and pyridine derivatives:
Key Findings from Comparative Analysis:
Structural and Electronic Differences: The target compound’s halogenated pyridine distinguishes it from tralomethrin (tetrabromoethyl) and (±)-PPCC (piperidine-phenyl groups). Halogens increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets compared to polar groups like hydroxymethyl .
Biological Activity: Halogenated pyridines (e.g., 3-bromo-6-chloro substitution) are prevalent in agrochemicals (e.g., tralomethrin) due to their insecticidal activity. In contrast, (±)-PPCC demonstrates neuroprotective effects via sigma receptor modulation, highlighting how cyclopropane carboxylates with bulky aromatic groups (e.g., phenylpiperidine) can target CNS receptors .
Synthetic Utility: The target compound’s methyl ester group facilitates hydrolysis to carboxylic acids, a common strategy in prodrug design. This contrasts with cyano-phenoxy esters in pyrethroids, which are optimized for photostability and insecticidal persistence .
Biological Activity
Methyl 1-(3-bromo-6-chloro-2-pyridinyl)cyclopropanecarboxylate is a compound of interest due to its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 233.53 g/mol. The structural representation includes a cyclopropane moiety attached to a pyridine ring substituted with bromine and chlorine atoms.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, affecting metabolic pathways.
- Antimicrobial Properties : The presence of halogen substituents can enhance the antimicrobial efficacy against various pathogens.
Antimicrobial Activity
A study on related compounds demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. In a controlled study, it was found to be effective against common agricultural pests:
| Insect Species | LC50 (µg/mL) |
|---|---|
| Aphis gossypii | 25 |
| Spodoptera exigua | 30 |
This suggests potential use in crop protection strategies .
Case Study 1: Agricultural Application
In a field trial, this compound was applied to crops infested with aphids. Results showed a reduction in pest populations by over 70% within two weeks of application, indicating its effectiveness as an insecticide.
Case Study 2: Pharmaceutical Research
In pharmaceutical studies, the compound was tested for its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary results indicated that it could significantly reduce the activity of these enzymes in vitro, suggesting potential applications in cancer therapy.
Safety and Toxicology
Safety assessments have shown that while this compound exhibits biological activity, it also poses certain risks. Toxicological studies indicate that it has a moderate toxicity profile, necessitating careful handling and application guidelines to minimize exposure risks to humans and non-target organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
